molecular formula C8H8N4OS B11046443 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine

1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B11046443
M. Wt: 208.24 g/mol
InChI Key: WVJWYTSIHKZPBU-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine is a heterocyclic compound that features a furan ring fused with a thiazole ring, linked to a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with cyanamide under acidic conditions to yield the final guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Furan-2-yl)-1,3-thiazol-2-yl]guanidine is unique due to its combination of a furan ring and a thiazole ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-[4-(furan-2-yl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C8H8N4OS/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12)

InChI Key

WVJWYTSIHKZPBU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

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